(2,4-Dimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone
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Overview
Description
(2,4-Dimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a methanone group attached to a 2,4-dimethoxyphenyl ring and a 3-(3,4-dimethoxyphenyl)oxiran-2-yl group, making it an interesting subject for studies in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone typically involves the reaction of 2,4-dimethoxybenzaldehyde with 3,4-dimethoxyphenylacetic acid in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the methanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
p-Toluenesulfonic acid, sulfuric acid.Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(2,4-Dimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound’s oxirane ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dibromo-3,6-dimethyl-phenylamine): A compound with similar structural features but different functional groups.
(-)-Carvone: A natural compound with a similar oxirane ring structure, known for its bioactive properties.
Uniqueness
(2,4-Dimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone is unique due to its combination of methanone and oxirane functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
54305-71-4 |
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Molecular Formula |
C19H20O6 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2,4-dimethoxyphenyl)-[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone |
InChI |
InChI=1S/C19H20O6/c1-21-12-6-7-13(15(10-12)23-3)17(20)19-18(25-19)11-5-8-14(22-2)16(9-11)24-4/h5-10,18-19H,1-4H3 |
InChI Key |
FDHCJJDIQOEHCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2C(O2)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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